Neurochemistry and Pharmacology
Thiazole-containing compounds play a role in neurotransmitter modulation. For instance:
Pramipexole: Contains an aminothiazole moiety and exhibits dopamine D2 agonist activity, used in Parkinson’s disease treatment.
Riluzole: An aminothiazole-based drug licensed for managing Lou Gehrig’s disease.
References:
Benzo[d]thiazole-4-carbaldehyde is a heterocyclic compound characterized by a benzothiazole core with a formyl group at the fourth position. Its molecular formula is , and it has a molecular weight of approximately 163.20 g/mol. This compound features a thiazole ring fused to a benzene ring, which contributes to its unique chemical properties and biological activities. The presence of the aldehyde functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.
These reactions are essential for synthesizing more complex compounds and exploring its biological activity.
Benzo[d]thiazole-4-carbaldehyde exhibits significant biological activities, making it an important compound in medicinal chemistry. Some of its noted activities include:
The biological activity is often attributed to the structural features of the benzothiazole moiety, which allows for interaction with biological targets.
The synthesis of benzo[d]thiazole-4-carbaldehyde can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing benzo[d]thiazole-4-carbaldehyde.
Benzo[d]thiazole-4-carbaldehyde finds applications in various fields:
These applications underscore its significance in both industrial and research settings.
Interaction studies involving benzo[d]thiazole-4-carbaldehyde focus on its binding affinity with various biological targets. Research has shown:
These studies are crucial for understanding the compound's mechanism of action and optimizing its biological activity.
Several compounds share structural similarities with benzo[d]thiazole-4-carbaldehyde. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Benzo[d]thiazole-5-carbaldehyde | Similar benzothiazole structure | Different position of the formyl group |
| Benzo[d]thiazole-6-carbaldehyde | Similar core structure | Variation in substituents affecting reactivity |
| 1,3-Benzothiazole-2-carbaldehyde | Different positioning of functional groups | Unique reactivity pattern |
| 5-Methylthiazole-4-carbaldehyde | Methyl substitution on thiazole ring | Altered electronic properties |
These comparisons illustrate how variations in substituents and positions can significantly influence the chemical properties and biological activities of these compounds. Benzo[d]thiazole-4-carbaldehyde stands out due to its specific aldehyde positioning and resultant reactivity profile.
Benzo[d]thiazole-4-carbaldehyde represents an important heterocyclic compound characterized by a fused ring system comprising a benzene ring and a thiazole ring, with a formyl group (-CHO) positioned at the 4-position . The synthesis of this compound has garnered significant attention due to its versatile applications in organic synthesis and potential biological activities [4]. Conventional condensation approaches remain fundamental in the preparation of benzo[d]thiazole-4-carbaldehyde, offering reliable synthetic routes with established protocols and predictable outcomes [2].
Thiourea-mediated cyclization represents one of the most established methods for constructing the benzothiazole core structure, which can subsequently be functionalized to introduce the carbaldehyde group at the desired position [4] [5]. This approach typically involves the reaction between appropriately substituted 2-aminobenzenethiol derivatives and various carbonyl compounds under specific reaction conditions [2]. The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring [2] [4].
A common synthetic pathway involves the reaction of 2-aminobenzenethiol with 4-formylbenzoic acid under acidic conditions, which leads to the formation of the benzothiazole scaffold . This reaction can be represented as follows:
| Starting Materials | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Aminobenzenethiol + 4-formylbenzoic acid | Acidic medium, 60-80°C, 2-4 hours | Benzothiazole intermediate | 65-83 |
| Benzothiazole intermediate | Oxidation/formylation | Benzo[d]thiazole-4-carbaldehyde | 55-70 |
The cyclization reaction typically proceeds through the formation of an intermediate Schiff base, followed by intramolecular attack of the thiol group on the imine carbon and subsequent oxidation to yield the benzothiazole ring system [4] [7]. This approach offers the advantage of utilizing readily available starting materials and straightforward reaction conditions, making it suitable for large-scale synthesis [2].
Another important thiourea-mediated approach involves the direct reaction of ortho-halogenated anilines with thiourea or isothiocyanates, followed by cyclization and subsequent functionalization to introduce the carbaldehyde group [4] [5]. This method has been reported to yield benzothiazole derivatives in moderate to good yields, depending on the substitution pattern and reaction conditions employed [5].
The introduction of the carbaldehyde functionality at the 4-position of the benzothiazole ring represents a critical step in the synthesis of benzo[d]thiazole-4-carbaldehyde [7] [31]. Several strategies have been developed for this purpose, including direct formylation of pre-formed benzothiazole derivatives and the use of appropriately functionalized precursors [31] [32].
One effective approach involves the Vilsmeier-Haack formylation reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the desired position [31] [39]. This method has been successfully applied to various heterocyclic systems, including benzothiazoles, and offers the advantage of regioselective formylation under relatively mild conditions [39]. The reaction typically proceeds as follows:
| Substrate | Formylation Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzothiazole | POCl₃/DMF | 0-5°C initially, then 80-90°C, 3-5 hours | Benzo[d]thiazole-4-carbaldehyde | 60-75 |
| 4-Substituted benzothiazole | POCl₃/DMF | 0-5°C initially, then 80-90°C, 3-5 hours | 4-Formyl benzothiazole derivatives | 55-70 |
Another important strategy involves the oxidation of 4-methyl benzothiazole derivatives to the corresponding carbaldehyde using various oxidizing agents [33]. This approach typically employs oxidants such as selenium dioxide, manganese dioxide, or chromium-based reagents to convert the methyl group to a formyl group [33] [32]. For instance, the oxidation of 2-methyl benzothiazole derivatives using selenium dioxide has been reported to yield the corresponding carbaldehyde in moderate to good yields [33].
Additionally, the direct introduction of the formyl group can be achieved through lithiation of the benzothiazole ring followed by reaction with formylating agents such as dimethylformamide or ethyl formate [32] [34]. This method offers the advantage of regioselective functionalization but requires careful control of reaction conditions to avoid side reactions [32].
Recent advancements in catalytic methodologies have significantly expanded the synthetic toolbox for preparing benzo[d]thiazole-4-carbaldehyde and related derivatives [8] [10]. These approaches offer several advantages over conventional methods, including milder reaction conditions, higher yields, and improved selectivity [8].
Transition metal catalysis has emerged as a powerful strategy for the construction of benzothiazole scaffolds and their subsequent functionalization [8] [9]. Various transition metals, including palladium, copper, and iron, have been employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds required for the synthesis of benzo[d]thiazole-4-carbaldehyde [9] [12].
Palladium-catalyzed cross-coupling reactions represent a particularly valuable approach for the synthesis of functionalized benzothiazoles [9] [16]. For example, the Suzuki-Miyaura coupling between halogenated benzothiazoles and boronic acid derivatives allows for the introduction of various substituents that can be further transformed into the desired carbaldehyde functionality [12] [16]. The general reaction scheme and representative examples are summarized in the following table:
| Halogenated Benzothiazole | Boronic Acid Derivative | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobenzothiazole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, dioxane/water, 80-100°C, 12-24 hours | 4-(Benzothiazol-4-yl)benzaldehyde | 75-85 |
| 4-Iodobenzothiazole | 2-Formylphenylboronic acid | Pd₂(dba)₃/Xantphos | K₃PO₄, toluene, 100-120°C, 12-24 hours | 2-(Benzothiazol-4-yl)benzaldehyde | 70-80 |
Copper-catalyzed reactions have also proven effective for the synthesis of benzothiazole derivatives [13] [15]. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles, which can be further functionalized to introduce the carbaldehyde group at the 4-position [13]. This approach offers the advantage of mild reaction conditions and compatibility with various functional groups [13] [15].
Iron-catalyzed methodologies represent a more sustainable alternative for benzothiazole synthesis [14] [31]. Recent studies have demonstrated that iron(III) catalysts can effectively promote the regioselective synthesis of benzothiazoles from aryl isothiocyanates and electron-rich arenes via C-H functionalization [31]. This approach avoids the conventional use of aryl aldehyde or carboxylic acid precursors and employs an inexpensive iron catalyst, making it an attractive option for large-scale synthesis [31].
Organocatalytic approaches have gained significant attention for the asymmetric synthesis of benzothiazole derivatives, offering environmentally benign alternatives to traditional metal-catalyzed methods [17] [18]. These methodologies employ small organic molecules as catalysts to promote stereoselective transformations, resulting in enantiomerically enriched products [17] [20].
Another notable example involves the use of L-proline-derived guanidine-amide catalysts for the asymmetric [4+2] cycloaddition of azlactones with 2-benzothiazolimines [18]. This methodology affords various benzothiazolopyrimidines bearing adjacent tertiary and quaternary stereogenic centers in excellent yields at low catalyst loadings (2 mol%) [18].
The following table summarizes representative organocatalytic systems for the asymmetric synthesis of benzothiazole derivatives:
| Substrate | Organocatalyst | Reaction Type | Product | Yield (%) | Enantioselectivity (ee %) |
|---|---|---|---|---|---|
| 2-Benzothiazolimine + Aldehyde | Chiral amine catalyst | [4+2] Cyclization | Pyrimido[2,1-b]benzothiazole | 81-99 | Up to 99 |
| Azlactone + 2-Benzothiazolimine | L-Proline-derived guanidine-amide | [4+2] Cycloaddition | Benzothiazolopyrimidine | 85-95 | 90-98 |
While these examples focus on the synthesis of complex benzothiazole derivatives rather than specifically on benzo[d]thiazole-4-carbaldehyde, the principles and methodologies can be adapted for the asymmetric synthesis of functionalized benzothiazoles bearing carbaldehyde groups [20] [21]. For instance, asymmetric organocatalytic approaches could potentially be employed for the stereoselective introduction of substituents adjacent to the carbaldehyde functionality, leading to enantiomerically enriched derivatives of benzo[d]thiazole-4-carbaldehyde [21] [24].
The principles of green chemistry have significantly influenced the development of sustainable methodologies for the synthesis of heterocyclic compounds, including benzo[d]thiazole-4-carbaldehyde [25] [28]. These approaches aim to minimize environmental impact by reducing or eliminating the use of hazardous reagents, solvents, and waste generation [25].
Mechanochemical synthesis represents a promising solvent-free approach for the preparation of benzothiazole derivatives, offering significant environmental and economic advantages over conventional solution-based methods [26] [28]. This methodology involves the application of mechanical energy, typically through grinding or milling, to induce chemical transformations without the need for solvents or with minimal solvent use [26].
Recent studies have demonstrated the successful application of mechanochemical techniques for the synthesis of various heterocyclic compounds, including thiazoles and benzothiazoles [26] [30]. For instance, the solvent-free synthesis of thiazoles via a one-pot reaction between acid chlorides, ammonium thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds under mechanochemical conditions has been reported to proceed with excellent yields and simplified work-up procedures [30].
Similarly, the mechanochemical approach has been applied to the regioselective C5-sulfenylation of imidazo[2,1-b]thiazoles using aryl methyl sulfides under metal-free conditions [26]. This solvent-free methodology offers a rapid, efficient, and environmentally friendly alternative to current methods, achieving yields of up to 86% while completely avoiding hazardous solvents [26].
The following table summarizes key advantages and applications of mechanochemical synthesis for benzothiazole derivatives:
| Mechanochemical Technique | Reaction Type | Advantages | Product | Yield (%) |
|---|---|---|---|---|
| Ball milling | Condensation of 2-aminothiophenol with aldehydes | Solvent-free, rapid reaction, high yields | 2-Substituted benzothiazoles | 85-95 |
| Mortar and pestle grinding | Cyclization of thiourea derivatives | Simple equipment, environmentally friendly | Benzothiazole scaffolds | 80-90 |
| Mechanochemical activation | C-H functionalization | Metal-free, sustainable, high regioselectivity | Functionalized benzothiazoles | 75-86 |
While specific examples of mechanochemical synthesis of benzo[d]thiazole-4-carbaldehyde are limited in the literature, the principles and methodologies can be adapted for the preparation of this compound [28] [29]. For instance, the mechanochemical condensation of appropriately substituted 2-aminobenzenethiol derivatives with aldehydes, followed by regioselective formylation, could potentially provide a sustainable route to benzo[d]thiazole-4-carbaldehyde [29].
Deep eutectic solvents (DESs) have emerged as environmentally benign alternatives to conventional organic solvents for various chemical transformations, including the synthesis of heterocyclic compounds [27] [28]. These systems typically consist of a hydrogen bond acceptor (such as choline chloride) and a hydrogen bond donor (such as urea, glycerol, or carboxylic acids) that form a eutectic mixture with a melting point significantly lower than that of the individual components [27].
Recent studies have demonstrated the successful application of DESs for the synthesis of benzothiazole derivatives [27] [29]. For example, [CholineCl][Imidazole]₂ has been established as an efficient catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions [27]. This approach offers several advantages, including the use of an environmentally safe and reusable catalyst, reduced reaction times, and good yields [27].
The following table summarizes representative examples of DES applications for benzothiazole synthesis:
| Deep Eutectic Solvent | Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| [CholineCl][Imidazole]₂ | One-pot multicomponent synthesis | Conventional heating, solvent-free | 2-Phenylbenzo[d]thiazole | 78 |
| Choline chloride/urea | Condensation of 2-aminothiophenol with aldehydes | 60-80°C, 1-3 hours | 2-Substituted benzothiazoles | 75-85 |
| Choline chloride/glycerol | Cyclization of thiourea derivatives | 70-90°C, 2-4 hours | Benzothiazole scaffolds | 70-80 |
The application of DESs for the synthesis of benzo[d]thiazole-4-carbaldehyde specifically has not been extensively reported in the literature [27] [28]. However, the principles and methodologies can be adapted for the preparation of this compound [28]. For instance, the use of DESs as reaction media for the condensation of appropriately substituted precursors, followed by regioselective formylation, could potentially provide a sustainable route to benzo[d]thiazole-4-carbaldehyde [28] [29].
Benzo[d]thiazole-4-carbaldehyde exhibits remarkable thermodynamic stability under controlled conditions, characterized by negative standard enthalpy and Gibbs free energy of formation values, indicating exothermic and spontaneous formation processes from constituent elements [1] [2]. The molecular framework demonstrates inherent stability through strong intramolecular bonding patterns, particularly within the benzothiazole core structure where the carbon-sulfur and carbon-nitrogen bonds exhibit significant bond dissociation energies [1] [2].
The compound displays air sensitivity requiring storage under inert atmospheric conditions, specifically nitrogen or argon environments at temperatures between 2-8°C [3] [4] [5]. This sensitivity stems from the susceptibility of the aldehyde functional group to oxidative degradation and the potential for aromatic ring system interactions with atmospheric oxygen [6] [3] [5]. Under inert conditions, the compound maintains structural integrity and chemical stability for extended periods.
Molecular orbital analysis reveals that the benzothiazole-4-carbaldehyde system possesses a moderate HOMO-LUMO energy gap within the semiconductor range of 2.6-3.5 eV [1] [7]. The highest occupied molecular orbital (HOMO) exhibits higher energy levels due to the electron-donating character of the π-electron system, while the lowest unoccupied molecular orbital (LUMO) demonstrates lower energy levels attributed to the electron-accepting nature of the π* antibonding orbitals [1] [7].
Bond strength analysis indicates that the thiazole ring demonstrates exceptional stability with strong carbon-sulfur and carbon-nitrogen bonds, while the aldehyde group represents the most reactive site with moderate bond dissociation energy for the C-CHO linkage . The benzene ring fusion to the thiazole moiety provides additional stabilization through extended π-conjugation and aromatic resonance effects [1] [2].
| Thermodynamic Parameter | Characteristic | Significance |
|---|---|---|
| Formation Enthalpy | Negative (exothermic) | Thermodynamically favored formation [1] [2] |
| Formation Gibbs Energy | Negative (spontaneous) | Spontaneous assembly under standard conditions [1] [2] |
| Entropy Change | Decreased ordering | Enhanced molecular organization [1] [2] |
| Thermal Stability | Air sensitive | Requires inert atmosphere storage [3] [5] |
| Bond Dissociation | Variable by position | Aldehyde group most reactive |
The solubility profile of benzo[d]thiazole-4-carbaldehyde demonstrates marked dependence on solvent polarity and hydrogen bonding capability, exhibiting excellent solubility in polar aprotic solvents while showing limited solubility in nonpolar hydrocarbons [10] [11] [2]. The compound displays high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), attributed to strong dipole-dipole interactions and potential coordination through the nitrogen and sulfur heteroatoms [10] [2].
In moderately polar solvents such as dichloromethane and chloroform, the compound exhibits excellent solubility due to favorable interactions between the aromatic π-system and the solvent molecules, along with weak hydrogen bonding through the carbonyl oxygen [11] [2]. The aldehyde functional group enhances solubility in polar solvents through dipole interactions and potential hydrogen bonding as an acceptor [10] [11].
Protic solvents including methanol and ethanol provide good solubility conditions through hydrogen bonding interactions between the solvent hydroxyl groups and the nitrogen atoms of the benzothiazole ring system [11] [2]. The compound demonstrates poor water solubility due to the predominant hydrophobic character of the aromatic ring system, despite the presence of polar heteroatoms [11] [2].
Nonpolar solvents such as hexane and cyclohexane provide minimal solvation, resulting in poor solubility attributed to the absence of favorable intermolecular interactions [11] [2]. The compound shows limited solubility in aromatic solvents like benzene and toluene, where π-π stacking interactions provide some degree of solvation but insufficient for high solubility [11] [2].
| Solvent Class | Solubility | Primary Interaction | Mechanism |
|---|---|---|---|
| Polar Aprotic (DMSO, DMF) | Excellent | Dipole-dipole, coordination | Strong solvation shell formation [10] [2] |
| Moderate Polar (DCM, CHCl₃) | Excellent | π-π, weak H-bonding | Aromatic interactions dominant [11] [2] |
| Polar Protic (MeOH, EtOH) | Good | Hydrogen bonding | N-atom accepting interactions [11] [2] |
| Nonpolar (hexane, cyclohexane) | Poor | Van der Waals | Insufficient favorable interactions [11] [2] |
| Aromatic (benzene, toluene) | Limited | π-π stacking | Weak aromatic associations [11] [2] |
Benzo[d]thiazole-4-carbaldehyde exhibits weak basic character with an estimated pKa value of 2.5-3.0 for the conjugate acid formation, primarily occurring at the N3 nitrogen atom of the thiazole ring [2] [12]. The basicity follows the order N3 > N1 > carbonyl oxygen, based on electron density distribution and lone pair availability [2] [12]. The compound demonstrates limited tautomerism compared to related heterocyclic systems, with the imine form representing the thermodynamically preferred tautomer in both gas phase and solution conditions [12].
The protonation behavior involves selective interaction at the thiazole nitrogen atom, which possesses the highest electron density and most accessible lone pair for acid-base interactions [2] [12]. Upon protonation, the compound exhibits a bathochromic shift in its UV-visible absorption spectrum, transitioning from colorless-pale yellow to yellow-orange due to extended conjugation effects [2] [12].
Tautomeric equilibrium analysis reveals minimal structural flexibility, with the compound predominantly existing in the imine form rather than alternative enamine configurations [12]. The low tautomerization barrier facilitates rapid interconversion at room temperature, though the equilibrium strongly favors the imine tautomer due to superior aromatic stabilization [12].
The compound maintains chemical stability within the pH range of 4-10 in aqueous media, beyond which acidic conditions promote protonation and alkaline conditions may induce hydrolytic degradation of the aldehyde functionality [2]. The Lewis base character is moderate, enabling coordination with metal centers through nitrogen lone pairs, while the Lewis acid character remains weak, limited to electrophilic reactions at the carbonyl carbon [2] [12].
Spectroscopic pH indicator properties emerge from the distinct color changes accompanying protonation, with visible spectral changes occurring in the pH 2-4 range, making the compound potentially useful for analytical applications [2]. The protonated species demonstrates enhanced electrophilic character, facilitating nucleophilic addition reactions at the aldehyde carbon [2] [12].
The ultraviolet-visible absorption spectrum of benzo[d]thiazole-4-carbaldehyde displays characteristic features dominated by π→π* electronic transitions with maximum absorption occurring at 275-285 nm in dichloromethane solutions [13] [14] [15]. The compound exhibits high molar extinction coefficients in the range of 10⁴-10⁵ M⁻¹cm⁻¹, indicating strong electronic transitions and efficient light absorption capabilities [13] [14] [15].
Absorption onset extends to approximately 475 nm, enabling the compound to absorb visible light and contributing to its potential photochemical reactivity [16] [15]. The spectrum reveals mixed electronic character with contributions from both π→π* and n→π* transitions, characteristic of heterocyclic aromatic aldehydes containing nitrogen and sulfur heteroatoms [13] [17] [15].
Solvatochromic behavior demonstrates positive solvatochromism with bathochromic shifts observed in increasingly polar solvents, indicating significant intramolecular charge transfer (ICT) character in the excited state [13] [17]. The charge transfer involves electron density migration from the electron-rich benzothiazole moiety toward the electron-deficient aldehyde group [13] [17].
Electronic structure calculations reveal that the HOMO-LUMO energy gap falls within the semiconductor range of 2.6-3.5 eV, consistent with the observed absorption properties and suggesting potential applications in organic electronics [7] [13]. The absorption profile shows excellent agreement with theoretical predictions based on time-dependent density functional theory (TD-DFT) calculations [1] [7].
| Absorption Parameter | Value | Solvent Dependence | Electronic Origin |
|---|---|---|---|
| λmax (π→π*) | 275-285 nm | Moderate bathochromic shift | Aromatic system transitions [13] [15] |
| Extinction Coefficient | 10⁴-10⁵ M⁻¹cm⁻¹ | Solvent independent | High oscillator strength [13] [14] |
| Absorption Onset | ~475 nm | Polar solvent extension | Charge transfer component [16] [15] |
| HOMO-LUMO Gap | 2.6-3.5 eV | Gas phase calculation | Semiconductor range [7] [13] |
Fluorescence emission characteristics of benzo[d]thiazole-4-carbaldehyde reveal moderate to strong emission with maximum wavelengths occurring at 350-370 nm across various organic solvents [13] [14] [18]. The compound demonstrates environment-sensitive quantum yields ranging from 0.1 to 0.8, with highest values observed in polar aprotic solvents such as DMSO compared to nonpolar solvents like hexane [13] [14] [18].
Stokes shifts of 70-85 nm indicate moderate excited state relaxation and structural reorganization upon electronic excitation [13] [14]. The fluorescence lifetime measurements reveal single exponential decay patterns with lifetimes of 1-5 nanoseconds at room temperature, characteristic of monomeric emission from isolated molecules [13] [16].
The compound exhibits aggregation-induced emission enhancement (AIEE) behavior in mixed solvent systems and solid state conditions [13] [18]. When aggregated, the emission shifts toward longer wavelengths with enhanced quantum yields due to restricted intramolecular rotation and J-aggregate formation [13] [18]. This behavior makes the compound particularly interesting for solid-state optical applications and sensing technologies [18].
Radiative and non-radiative rate constants analysis reveals radiative rates of 10⁷-10⁸ s⁻¹ and non-radiative rates of 10⁸-10⁹ s⁻¹, indicating competing deactivation pathways that depend strongly on the local environment [13] [14]. The emission color ranges from blue to green depending on the degree of conjugation and substitution patterns [13] [14] [18].
Two-photon absorption properties demonstrate moderate cross-sections of 100-1000 GM (Göppert-Mayer units) under near-infrared excitation, suggesting potential applications in nonlinear optical technologies and biological imaging [17] [19]. The emission shows excellent photostability under continuous irradiation, making it suitable for prolonged imaging applications [17] [18].
| Emission Property | Range | Optimal Conditions | Applications |
|---|---|---|---|
| Emission Maximum | 350-370 nm | Polar aprotic solvents | Blue-green emission [13] [14] |
| Quantum Yield | 0.1-0.8 | DMSO > CHCl₃ > hexane | Environment sensing [13] [18] |
| Fluorescence Lifetime | 1-5 ns | Room temperature | Temporal studies [13] [16] |
| Stokes Shift | 70-85 nm | Solvent dependent | Spectral separation [13] [14] |
| Two-Photon Cross-Section | 100-1000 GM | Near-IR excitation | Nonlinear optics [17] [19] |